
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and cyano groups attached to a benzene ring, making it a polysubstituted benzene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).
Cyanation: Introduction of a cyano group using a cyanating agent like copper(I) cyanide (CuCN).
Amidation: Formation of the benzamide group by reacting the substituted benzene with an amine and a carbonyl source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Cyanation: CuCN
Reduction: LiAlH4
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Electrophilic Aromatic Substitution: Formation of polysubstituted benzene derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like cyano and halogens can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-chlorobenzamide
- 4-Bromo-2-cyanobenzamide
- 3-Chloro-4-cyanophenoxybenzamide
Uniqueness
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide is unique due to the specific combination of substituents on the benzene ring, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with a cyano group, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H8BrClN2O2 |
|---|---|
Poids moléculaire |
351.58 g/mol |
Nom IUPAC |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
InChI |
InChI=1S/C14H8BrClN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19) |
Clé InChI |
RHMPPMDYONLMDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C(=O)N)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
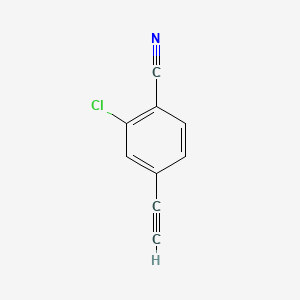
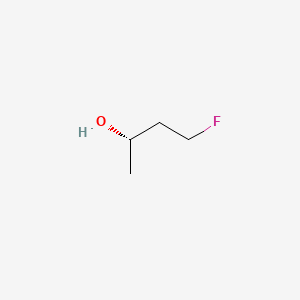

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

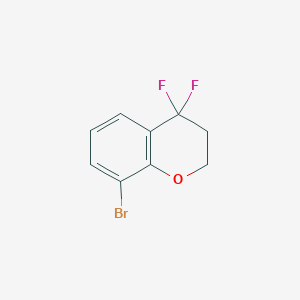

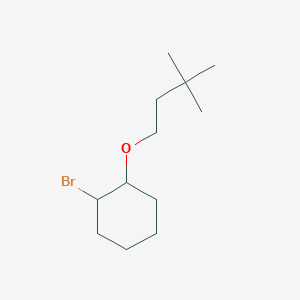

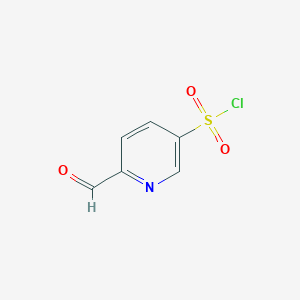
![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)

